molecular formula C14H12CaN4O5 B10859443 Theobromine calcium salicylate CAS No. 8065-51-8

Theobromine calcium salicylate

Cat. No.: B10859443
CAS No.: 8065-51-8
M. Wt: 356.35 g/mol
InChI Key: UFGVUHDWEQMLGF-UHFFFAOYSA-L
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Description

Theobromine calcium salicylate is a classical research chemical formed from the combination of theobromine (a xanthine alkaloid) and calcium salicylate. This compound is documented for its historical use in scientific investigations, particularly as a vessel to enhance the aqueous solubility of theobromine for in vitro and in vivo studies . Theobromine, the active alkaloid component, is a known adenosine receptor antagonist, which is a primary mechanism behind its physiological effects . Researchers have utilized this compound to explore smooth muscle relaxation, coronary blood flow, and diuresis . It has historically served as a tool for studying potential therapeutic applications for conditions such as angina pectoris and hypertension . Modern research interest may also extend to its potential role in sensory nerve activation and cough suppression . This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

8065-51-8

Molecular Formula

C14H12CaN4O5

Molecular Weight

356.35 g/mol

IUPAC Name

calcium;3,7-dimethylpurine-2,6-dione;2-oxidobenzoate

InChI

InChI=1S/C7H8N4O2.C7H6O3.Ca/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

UFGVUHDWEQMLGF-UHFFFAOYSA-L

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])[O-].[Ca+2]

Origin of Product

United States

Chemical Aspects and Synthetic Approaches

Compositional Analysis of Theobromine (B1682246) Calcium Salicylate (B1505791) as a Double Salt or Mixture

Theobromine calcium salicylate is described chemically as a "double salt or mixture of calcium theobromine and calcium salicylate". drugfuture.combioaxisresearch.com This designation highlights a degree of ambiguity in its precise structural definition. As a double salt, it would imply a single, ordered crystalline structure containing calcium ions, theobromine anions, and salicylate anions in a fixed stoichiometric ratio. In contrast, as a mixture, it would consist of two separate compounds, calcium theobromine and calcium salicylate, physically combined but not necessarily integrated into a single crystal lattice.

The compound contains a minimum theobromine content of 44%. drugfuture.combioaxisresearch.com The molecular formula is given as C7H8N4O2.C7H4O3.Ca, which represents the combination of one molecule of theobromine, one molecule of salicylic (B10762653) acid (as salicylate), and one calcium ion. ncats.ionih.gov This composition suggests an equimolar relationship between the theobromine and salicylate components, bound through the calcium ion.

The constituent parts of the compound are:

Theobromine (C₇H₈N₄O₂): The primary alkaloid found in the cacao bean. drugfuture.comncats.io

Calcium Salicylate: The calcium salt of salicylic acid. ontosight.ai

Calcium (Ca²⁺): The cation that links the components.

Aqueous solutions of this compound are alkaline to phenolphthalein, and the compound is described as a white, amorphous powder with a slightly saline taste that is partly soluble in water. drugfuture.com

ComponentChemical FormulaRole in Compound
TheobromineC₇H₈N₄O₂Active alkaloid component
SalicylateC₇H₅O₃⁻Anionic component derived from Salicylic Acid
CalciumCa²⁺Cation linking the anionic components

Methodologies for Complex Formation and Preparation

Specific, detailed laboratory synthesis procedures for this compound are not extensively documented in readily available literature. However, the preparation of such double salts generally involves combining the constituent components in a suitable solvent to facilitate an ionic reaction.

The formation of this complex is a strategy to enhance the solubility of theobromine. google.com Theobromine itself has low water solubility (1.0 g / 2000 ml). drugfuture.com Creating double salts with alkaline earth metals, such as calcium, and organic acids like salicylic acid can improve this characteristic. google.com

A plausible synthetic approach would involve:

Reacting theobromine with a calcium base, such as calcium hydroxide, to form calcium theobromine.

Separately neutralizing salicylic acid with a calcium base to form calcium salicylate.

Combining these two products in an aqueous solution, followed by precipitation and isolation of the final this compound complex.

Alternatively, a one-pot synthesis could involve dissolving theobromine and salicylic acid in a solution containing a soluble calcium salt (e.g., calcium chloride) and adjusting the pH with a base to induce the formation and precipitation of the complex.

Strategies for Derivatization and Novel Compound Synthesis

The chemical structure of this compound offers several sites for derivatization, primarily on the theobromine and salicylate moieties. While derivatization strategies starting directly from the complex are not well-described, the reactivity of its individual components is known.

The theobromine molecule is the most common target for modification. The nitrogen atom at the N-1 position of the purine (B94841) ring is a key site for alkylation. A well-known example of this is the N-methylation of theobromine to synthesize caffeine (B1668208) (1,3,7-trimethylxanthine). researchgate.net This reaction is typically an Sₙ2 substitution, which can be accomplished using a methylating agent in the presence of a base. researchgate.net This suggests that the theobromine within the calcium salicylate complex could potentially undergo similar N-alkylation reactions to produce novel xanthine (B1682287) derivatives, assuming the complex can be dissolved or suspended in a suitable reaction medium.

Further synthetic strategies could involve:

Modification of the Salicylate Ring: The aromatic ring of the salicylate component is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Synthesis of Analogues: Replacing salicylic acid with other substituted organic acids could lead to the formation of a family of related theobromine-calcium-carboxylate complexes with different properties.

Starting MoietyReaction TypePotential ProductSignificance
TheobromineN-MethylationCaffeineConversion to another active xanthine alkaloid researchgate.net
TheobromineN-Alkylation (general)Novel Xanthine DerivativesCreation of new compounds with potentially different properties
SalicylateElectrophilic Aromatic SubstitutionSubstituted Salicylate DerivativesModification of the salicylate portion of the complex

Molecular and Cellular Mechanisms of Action

Adenosine (B11128) Receptor Antagonism by Theobromine (B1682246) Component

A primary mechanism of theobromine is its role as an antagonist of adenosine receptors. patsnap.comfrontiersin.org Adenosine is a ubiquitous signaling molecule that plays a crucial role in regulating neuronal activity and various physiological processes. By blocking adenosine receptors, theobromine can modulate these effects. frontiersin.orgavma.org

There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. frontiersin.org Theobromine exhibits different affinities for these subtypes. Research indicates that theobromine and its fellow methylxanthines, caffeine (B1668208) and theophylline (B1681296), act as antagonists at adenosine receptors. avma.orgdrugbank.com

Studies comparing the binding affinities of various methylxanthines have shown that theobromine generally has a lower affinity for adenosine receptors compared to caffeine and theophylline. avma.orgmdpi.com Specifically, theobromine is reported to be 2-3 times less active than caffeine as an adenosine A₁ receptor antagonist and at least 10 times less active as an A₂ receptor antagonist. neubria.gr

Electrophysiological recordings in mouse hippocampal synapses have demonstrated that theobromine's effects on synaptic transmission are mediated by different adenosine receptor subtypes. The facilitation of synaptic transmission by theobromine was eliminated by a selective A₁R antagonist, while the impairment of long-term potentiation (LTP) was abrogated by an A₂ₐR antagonist or genetic deletion of A₂ₐR. researchgate.netnih.govnih.gov This suggests that theobromine modulates synaptic transmission primarily through A₁R antagonism and synaptic plasticity via A₂ₐR antagonism. nih.govmdpi.com

Table 1: Theobromine's Interaction with Adenosine Receptor Subtypes

Receptor Subtype Theobromine's Action Relative Affinity/Potency Key Effect
A₁ Antagonist Lower than caffeine Modulates synaptic transmission
A₂ₐ Antagonist Significantly lower than caffeine Modulates synaptic plasticity
A₂ₑ Antagonist Not extensively characterized
A₃ Antagonist Very poor affinity

By blocking adenosine receptors, theobromine influences various intracellular signaling cascades. Adenosine receptors are G-protein coupled receptors that can either inhibit (A₁) or stimulate (A₂ₐ and A₂ₑ) adenylyl cyclase activity, which in turn modulates the levels of the second messenger cyclic AMP (cAMP). frontiersin.orgavma.org

The antagonism of A₁ receptors by theobromine leads to an increase in neurotransmitter release. drugbank.com In the context of the immune system, theobromine has been shown to stimulate immune responses in macrophages through the activation of NF-κB and MAPK signaling pathways. nih.govresearchgate.net This leads to an increased production of inflammatory mediators like nitric oxide and certain cytokines. nih.gov Furthermore, in glioblastoma cells, theobromine has been found to inhibit the Ras-p44/42 ERK and Akt signaling pathways. sci-hub.se In preadipocytes, it inhibits differentiation by regulating the expression of PPARγ and C/EBPα through the AMPK and ERK/JNK signaling pathways. nih.gov

Phosphodiesterase Inhibition by Theobromine Component

Another significant mechanism of action for theobromine is the inhibition of phosphodiesterase (PDE) enzymes. patsnap.comnih.gov PDEs are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. wikipedia.org By inhibiting these enzymes, theobromine leads to an increase in the intracellular concentrations of these second messengers. patsnap.comnih.gov

The phosphodiesterase family consists of several isoforms. wikipedia.org Research suggests that theobromine may exhibit some selectivity in its inhibition of these isoforms. Studies have indicated that theobromine can inhibit PDE4. patsnap.comnih.gov In particular, molecular docking studies have shown that theobromine can interact with and inhibit PDE4B and PDE4D. nih.govresearchgate.net However, it's important to note that the inhibitory effect of xanthines like theobromine on phosphodiesterases is generally considered to be significant only at concentrations higher than those typically achieved through dietary intake. wikipedia.orgwikipedia.org The metabolism of theobromine in the human liver involves cytochrome P450 (CYP) isoforms, with CYP1A2 and CYP2E1 playing roles in its conversion to its primary metabolites. nih.gov

By inhibiting PDEs, theobromine prevents the breakdown of cAMP. patsnap.combionity.com The resulting increase in intracellular cAMP levels activates various downstream signaling pathways. nih.gov One such pathway involves the activation of cAMP-response element-binding protein (CREB), which is crucial for a variety of brain functions, including learning and memory. nih.gov The elevated cAMP levels can lead to effects such as bronchodilation and increased cardiac output. patsnap.com

Intracellular Calcium Flux Modulation

Theobromine also influences intracellular calcium (Ca²⁺) levels. patsnap.com It has been shown to increase the release of calcium ions from the sarcoplasmic reticulum within muscle cells. patsnap.com This can enhance muscle contractility. patsnap.com

Studies on smooth muscle have demonstrated that theobromine stimulates ⁴⁵Ca influx. biologists.comnih.gov Furthermore, it has been found to significantly inhibit calcium binding by both microsomes and mitochondria in these muscle cells. biologists.comnih.gov This combined effect of stimulating calcium influx and inhibiting its sequestration contributes to an increase in myoplasmic calcium, leading to its excitatory action on these muscles. biologists.com Research on skeletal muscle fibers has also shown that theobromine can cause transient increases in intracellular calcium concentration. physiology.org

Table 2: Summary of Theobromine's Molecular and Cellular Mechanisms

Mechanism Target Effect Consequence
Adenosine Receptor Antagonism A₁, A₂ₐ Adenosine Receptors Blocks adenosine binding Modulation of neurotransmission and synaptic plasticity
Phosphodiesterase Inhibition PDE enzymes (e.g., PDE4) Prevents cAMP breakdown Increased intracellular cAMP, activation of downstream signaling
Intracellular Calcium Flux Modulation Sarcoplasmic reticulum, cell membrane Increased Ca²⁺ release and influx, inhibited Ca²⁺ binding Enhanced muscle contractility, increased myoplasmic calcium

List of Compound Names Mentioned

3,7-dimethyluric acid

3-methylxanthine (B41622)

7-methylxanthine (B127787)

Adenosine

Adenosine triphosphate (ATP)

Akt

Allantoic acid

AMP-activated protein kinase (AMPK)

C/EBPα

Caffeine

Calcium salicylate (B1505791)

cGMP

Cyclic adenosine monophosphate (cAMP)

Cyclooxygenase-2

Cytochrome P450 (CYP)

Diethyldithiocarbamate

DPCPX

ERK

Furafylline

Guanine

Guanosine

Guanosine triphosphate (GTP)

Hypoxanthine

Inducible nitric oxide synthase

Inosine

Interleukin-6

JNK

Leptin

MAPK

Methyluric acid

NF-κB

Nitric oxide

p21

p27

Paraxanthine

Phosphoinositide 3-kinase (PI3K)

PPARγ

Prostaglandin E2

Ras

SCH58261

Sodium acetate (B1210297)

Sodium salicylate

Theobromine

Theobromine calcium salicylate

Theophylline

Tumor necrosis factor-α

Xanthine (B1682287)

Xanthosine

Interaction with Other Biological Targets and Pathways

This compound, a double salt, exerts its biological effects through the distinct actions of its two primary components: theobromine and calcium salicylate. While the primary mechanisms are well-documented, theobromine, in particular, interacts with a variety of other biological targets and pathways, contributing to its broader pharmacological profile. The salicylate moiety primarily contributes anti-inflammatory actions.

Theobromine, a methylxanthine, is structurally similar to caffeine and theophylline and shares some of their mechanisms of action. A significant aspect of its cellular effect is the antagonism of adenosine receptors. Specifically, it acts as an antagonist at adenosine A1 and A2a receptors. nih.govncats.iodrugbank.comdrugbank.com By blocking these receptors, theobromine modulates the release of various neurotransmitters, which can explain some of its stimulatory effects. drugbank.com Blockade of adenosine A1 receptors in the heart, for instance, can lead to an accelerated heart rate. drugbank.com

Another key mechanism is the inhibition of phosphodiesterase (PDE) enzymes. clockss.org Theobromine inhibits the activity of PDEs, such as 3',5'-cyclic-AMP phosphodiesterase 4B, which are responsible for degrading cyclic adenosine monophosphate (cAMP). drugbank.comtaylorandfrancis.com This inhibition leads to an increase in intracellular cAMP levels. taylorandfrancis.com Elevated cAMP can, in turn, activate various downstream signaling pathways, influencing processes like smooth muscle relaxation and cardiac muscle stimulation. clockss.orgtaylorandfrancis.com

Research has also pointed to other potential interactions. For example, studies on human mesenchymal stem cells have shown that theobromine can elevate the activity of alkaline phosphatase, a marker associated with osteogenesis. ncats.io Furthermore, like other methylxanthines, theobromine is metabolized by the cytochrome P450 enzyme system, acting as a substrate for enzymes such as CYP1A2 and CYP2E1. ncats.io There is also some suggestion that, similar to theophylline, theobromine might influence the activity of histone deacetylase (HDAC), which plays a role in suppressing the expression of inflammatory genes. clockss.org

The calcium salicylate component contributes its own set of interactions, primarily related to its well-known anti-inflammatory and analgesic properties. ontosight.ai

Interactive Data Table: Theobromine Interaction with Molecular Targets

TargetActionSpeciesPotential Effect
Adenosine receptor A1Antagonist drugbank.comHumansModulation of neurotransmitter release, increased heart rate drugbank.com
Adenosine receptor A2aAntagonist drugbank.comHumansModulation of neurotransmitter release drugbank.com
3',5'-cyclic-AMP phosphodiesterase 4B (PDE4B)Inhibitor drugbank.comHumansIncreased intracellular cAMP levels taylorandfrancis.com
Alkaline PhosphataseElevated Activity ncats.ioHumansStimulation of osteogenesis ncats.io
Cytochrome P450 1A2 (CYP1A2)Substrate ncats.io-Metabolism of theobromine ncats.io
Cytochrome P450 2E1 (CYP2E1)Substrate ncats.io-Metabolism of theobromine ncats.io

Interactive Data Table: Research Findings on Theobromine's Cellular Interactions

Research FocusFindingImplication
Adenosine Receptor BindingTheobromine acts as an antagonist at A1 and A2a adenosine receptors. nih.govncats.iodrugbank.comExplains stimulatory effects on the central nervous system and cardiovascular system. drugbank.com
Phosphodiesterase InhibitionInhibits PDE enzymes, leading to increased intracellular cAMP. clockss.orgtaylorandfrancis.comContributes to effects such as smooth muscle relaxation and cardiac stimulation. clockss.org
Osteogenic ActivityIn cultures of Human Mesenchymal Stem Cells, theobromine elevated alkaline phosphatase activity. ncats.ioSuggests a potential role in bone formation. ncats.io
Histone Deacetylase ModulationMay potentiate the effects of corticosteroids by activating histone deacetylase (HDAC) activity, similar to theophylline. clockss.orgPotential anti-inflammatory pathway. clockss.org

Pharmacokinetic Principles and Metabolic Pathways Theoretical and Pre Clinical Focus

Absorption Mechanisms in Model Systems

Pre-clinical studies indicate that theobromine (B1682246) is readily absorbed from the gastrointestinal tract. msdvetmanual.com Labeled theobromine has been shown to be almost completely absorbed after oral administration in rats. nih.gov While theobromine itself has low water solubility, its absolute bioavailability approaches 100%. nih.govnih.govpharmacompass.com However, at higher doses, delayed gastrointestinal absorption has been observed, likely due to its low solubility. nih.gov Peak blood levels of theobromine tend to appear later with larger doses. nih.govnih.govpharmacompass.comiarc.fr In rats, the absorption of theobromine is complete, with only a small fraction excreted in the feces unchanged. researchgate.net

Salicylates are also readily absorbed from the gastrointestinal tract after oral administration. geneesmiddeleninformatiebank.nl

Table 1: Theobromine Absorption in Pre-clinical Models

SpeciesKey FindingsReference
RatAlmost complete absorption after oral administration. Delayed absorption at higher doses. nih.goviarc.frresearchgate.net

Distribution Patterns in Biological Matrices

Once absorbed, theobromine is rapidly distributed throughout the body. msdvetmanual.comnih.goviarc.fr It equilibrates freely between plasma and testicular fluid in rats. nih.goviarc.fr Studies have also shown that the ratio of brain-to-blood concentrations of theobromine decreases as rats age. nih.goviarc.fr Importantly, no significant organ accumulation of theobromine or its metabolites has been observed in adult animals after 24 hours. nih.goviarc.fr Plasma protein binding of theobromine in rats is very low. nih.goviarc.fr

Salicylate (B1505791) distributes rapidly throughout most body fluids and tissues. geneesmiddeleninformatiebank.nl High concentrations have been found in the kidney, liver, heart, and lungs. geneesmiddeleninformatiebank.nl Both acetylsalicylic acid and salicylic (B10762653) acid are extensively bound to plasma proteins, primarily albumin. geneesmiddeleninformatiebank.nl The apparent volume of distribution for salicylate is relatively low due to this high plasma protein binding. mdpi.com

Table 2: Distribution Characteristics of Theobromine and Salicylate in Pre-clinical Models

CompoundKey FindingsReference
Theobromine Rapidly distributed; equilibrates between plasma and testicular fluid; no significant organ accumulation; low plasma protein binding in rats. nih.goviarc.fr
Salicylate Rapidly distributed; high concentrations in kidney, liver, heart, and lungs; extensively bound to plasma proteins. geneesmiddeleninformatiebank.nl

Metabolic Transformation Pathways of Theobromine and Salicylate Components

The liver is the primary site for the metabolism of theobromine. wikipedia.org In rats, the major metabolic pathway involves the formation of 6-amino-5-[N-methylformylamino]-1-methyluracil, which is the most abundant metabolite found in urine. nih.goviarc.fr Another significant metabolite in the feces of rats is 3,7-dimethyluric acid. nih.gov The metabolism of theobromine can be influenced by factors such as pregnancy. For instance, pregnant rats excrete a higher percentage of unchanged theobromine. nih.govpharmacompass.combioaxisresearch.com

Salicylic acid is also extensively metabolized. drugbank.com In goats and cattle, after administration of sodium salicylate, the parent compound and its metabolite, salicyluric acid, are the primary substances excreted. geneesmiddeleninformatiebank.nl

Table 3: Major Metabolites of Theobromine and Salicylate in Pre-clinical Models

CompoundSpeciesMajor MetabolitesReference
Theobromine Rat6-amino-5-[N-methylformylamino]-1-methyluracil, 3,7-dimethyluric acid nih.goviarc.fr
Salicylate Goat, CattleSalicyluric acid geneesmiddeleninformatiebank.nl

Excretion Mechanisms and Bioavailability Considerations in Pre-clinical Models

The primary route of excretion for both theobromine and its metabolites is through the urine. msdvetmanual.comresearchgate.net In rats, a large percentage of an administered dose of theobromine is recovered in the urine. researchgate.net Biliary secretion also plays a role in the excretion of theobromine in dogs and rats. nih.gov The elimination half-life of theobromine varies between species, with a reported half-life of 17.5 hours in dogs and a shorter half-life in rabbits. msdvetmanual.comnih.gov

Salicylates are principally excreted via the kidneys. geneesmiddeleninformatiebank.nl In goats and cattle, a significant portion of the administered drug is found in the urine as either the parent compound or its metabolites. geneesmiddeleninformatiebank.nl

The absolute bioavailability of theobromine is high, approaching 100%, despite potential delays in absorption at high doses. nih.govnih.govpharmacompass.com

Table 4: Excretion and Bioavailability Parameters in Pre-clinical Models

CompoundParameterSpeciesFindingReference
Theobromine Primary Excretion Route RatUrine researchgate.net
Biliary Excretion Dog, RatObserved nih.gov
Elimination Half-life Dog17.5 hours msdvetmanual.comnih.gov
Elimination Half-life Rabbit4.3–5.6 hours nih.gov
Absolute Bioavailability -Approached 100% nih.govnih.govpharmacompass.com
Salicylate Primary Excretion Route -Kidney geneesmiddeleninformatiebank.nl

Advanced Analytical Methodologies for Research

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography, Gas Chromatography)

Chromatography is a cornerstone for the analysis of theobromine (B1682246) calcium salicylate (B1505791), allowing for the effective separation of theobromine from other related compounds and matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) configuration, is the most widely applied method for the analysis of theobromine due to its efficiency, sensitivity, and specificity. srce.hr This technique is routinely used for the determination of theobromine in diverse matrices, including food products, beverages, and biological fluids. nih.govsrce.hr

Modern methods frequently rely on RP-HPLC for the determination of theobromine. nih.goviarc.fr The separation is typically achieved using a C18 stationary phase. The mobile phase often consists of a mixture of water with organic modifiers like methanol (B129727) or acetonitrile, adjusted with acids such as acetic, phosphoric, or formic acid to optimize peak shape and retention. srce.hr Isocratic elution is a common approach, providing consistent and reproducible results. srce.hr HPLC can effectively separate theobromine from other structurally similar methylxanthines, such as caffeine (B1668208) and theophylline (B1681296). srce.hrebi.ac.uk

AnalyteSample MatrixColumnMobile PhaseDetectionReference
TheobromineFood, Beverages, Biological Fluids, PlantsReversed-Phase (C18)Water, Methanol, Acetonitrile (often with acetic, phosphoric, or formic acid)UV/DAD srce.hr
TheobromineAnimal FeedNot SpecifiedNot SpecifiedUV or Tandem Mass Spectrometry apajournal.org.uk
TheobromineCacao ProductsLiquid ChromatographyNot SpecifiedNot Specified nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is another valuable technique used for the analysis of theobromine. nih.goviarc.fr While perhaps used to a lesser extent than HPLC for quantitative analysis, TLC serves as a rapid and cost-effective method for screening and qualitative identification. nih.goviarc.frresearchgate.net The technique separates compounds based on their differential partitioning between a solid adsorbent layer (stationary phase) and a liquid solvent (mobile phase). researchgate.netontosight.ai

For theobromine analysis, the stationary phase is typically silica (B1680970) gel coated on a plate of glass or aluminum. researchgate.netscirp.org A suitable eluent system, for instance, a mixture of chloroform, methanol, n-propanol, and water, can be used to achieve separation. scirp.org TLC is effective for identifying salicylates and for distinguishing theobromine from other purine (B94841) bases. nih.govontosight.aijku.at

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. core.ac.uk It has been successfully applied to the determination of theobromine, usually after a derivatization step to increase its volatility, or by using high-temperature columns. nih.goviarc.fr

In GC analysis of theobromine, a capillary column such as a BP5 is often employed. scirp.orgoalib.com The sample is vaporized and transported through the column by an inert carrier gas, typically helium. scirp.orgoalib.com A programmed oven temperature, which gradually increases, facilitates the separation of components. scirp.orgoalib.com Gas chromatography is frequently coupled with a mass spectrometer (GC-MS) for definitive identification and quantification of theobromine. scirp.orgoalib.com

Spectroscopic Characterization Methods (e.g., Ultraviolet-Visible Spectroscopy, Mass Spectrometry, Fourier Transform Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation and quantification of theobromine calcium salicylate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a common and straightforward method used for the quantification of theobromine. nih.gov It is often used as a detection method following separation by HPLC (HPLC-UV). srce.hrffhdj.com The technique relies on the principle that theobromine absorbs light in the ultraviolet range. In an aqueous acid solution, theobromine exhibits a characteristic absorption maximum at approximately 272 nm. nih.goviarc.fr Direct UV spectrophotometric methods can also be used to determine the theobromine content in various samples, such as chocolates. ffhdj.com

CompoundConditionsAbsorption Maximum (λmax)Reference
TheobromineAqueous Acid272 nm nih.goviarc.fr
TheobromineAqueous Alkali274 nm nih.goviarc.fr

Mass Spectrometry (MS)

Mass Spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and structure of an analyte. When used for theobromine, it can confirm its identity and is invaluable for quantitative analysis, especially when coupled with a chromatographic technique. nih.govresearchgate.net In mass spectral analysis, theobromine (C₇H₈N₄O₂) typically shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 180.16. researchgate.net The fragmentation pattern is also characteristic, with principal peaks observed at m/z 180, 109, 82, and 55, which aids in its definitive identification. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The resulting spectrum provides a molecular "fingerprint" that can be used for structural confirmation. For theobromine, FTIR spectra show principal absorption peaks at wavenumbers around 1690 and 1665 cm⁻¹, corresponding to C=O stretching vibrations in the purine ring structure. nih.goviarc.fr Analysis of this compound would also be expected to show characteristic peaks from the salicylate component, such as those related to the carboxylate and phenolic groups, allowing for characterization of the complete salt complex. researchgate.netresearchgate.net

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds like theobromine. An electrochemical detector can be coupled with HPLC to quantify methylxanthines in complex samples such as beverages. iarc.fr

Cyclic voltammetry (CV) is another electrochemical technique that has been used to study the redox behavior of theobromine. jku.at This method measures the current that develops in an electrochemical cell as the voltage is varied. Research has shown that theobromine displays a distinct anodic (oxidation) peak. jku.at The electrochemical bandgap for theobromine has been determined to be 2.40 eV. jku.at Such electrochemical properties can be harnessed to develop specific sensors and detection methods for the compound.

Hyphenated Techniques and Emerging Analytical Approaches

The combination of separation and detection techniques, known as hyphenated techniques, provides powerful analytical capabilities for complex samples. These methods offer enhanced resolution, sensitivity, and specificity compared to standalone techniques.

Commonly employed hyphenated techniques for theobromine analysis include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the sensitive and specific detection of MS, providing robust identification and quantification of theobromine. scirp.orgoalib.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a premier technique for analyzing compounds in complex matrices. researchgate.net A new method based on near-infrared spectroscopy (NIRS) was validated and compared with HPLC coupled to an electrospray ionization with quadrupole ion trap mass spectrometry detector (HPLC-ESI-MS/MS) for the detection, identification, and quantification of theobromine. srce.hr

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD): This setup allows for the acquisition of UV-Vis spectra across a range of wavelengths for any point in the chromatogram, aiding in peak purity assessment and compound identification. srce.hr

An emerging and increasingly important approach is the use of Ultra-High-Performance Liquid Chromatography (UHPLC) , often coupled with tandem mass spectrometry (MS/MS). ebi.ac.ukechemi.combioaxisresearch.com UHPLC uses columns with smaller particles, resulting in faster analysis times and improved resolution. When combined with MS/MS, it offers exceptional sensitivity and selectivity for the determination of theobromine and its metabolites, even at trace levels in complex biological matrices. echemi.combioaxisresearch.com

Pre Clinical Investigative Studies on Biological Effects Mechanism Focused

In vitro Cellular Model Investigations

Investigations using in vitro models have explored the mechanisms by which theobromine (B1682246), a primary component of theobromine calcium salicylate (B1505791), influences nerve activity. Research on isolated preparations of guinea pig and human vagus nerves has demonstrated that theobromine inhibits capsaicin-induced nerve depolarization. clockss.orgmdpi.compharmacompass.comresearchgate.net This inhibitory effect was observed to be concentration-dependent in studies involving perfused guinea pig vagus nerves. clockss.org

The findings suggest that the compound's action is peripherally mediated, directly affecting afferent nerve activation. mdpi.comresearchgate.netnih.gov This mechanism is proposed to be related to the antagonism of adenosine (B11128) receptors, which are known to be present in airway tissues. mdpi.com By directly inhibiting the depolarization of sensory nerves, theobromine demonstrates a potential to modulate nerve-mediated reflexes at a cellular level. pharmacompass.comnih.gov

Theobromine has been studied for its effects on the differentiation of human mesenchymal stem cells (hMSCs) into bone-forming cells. In vitro studies have shown that theobromine can upregulate osteogenesis. nih.gov A key indicator of early to mid-stage bone cell differentiation (osteogenesis) is the activity of the enzyme alkaline phosphatase (ALP). ncats.io

In cultures of hMSCs, the addition of theobromine was found to elevate ALP activity. ncats.io This stimulation began at a concentration of 25 µM and reached its maximum effect at concentrations between 50-100 µM. ncats.io These findings indicate that theobromine has the capacity to enhance the osteogenic potential of bone marrow osteoprogenitors. nih.gov This suggests a role in promoting the cellular processes that lead to bone formation.

Table 1: Effect of Theobromine on Alkaline Phosphatase (ALP) Activity in Human Mesenchymal Stem Cells

Theobromine ConcentrationObserved Effect on ALP ActivityReference
25 µMElevated ALP activity ncats.io
50-100 µMMaximal stimulation of ALP activity ncats.io

Analysis of biochemical markers in cell culture has primarily focused on the context of osteogenesis. As noted in the previous section, alkaline phosphatase (ALP), a well-established marker for the early to intermediate stages of osteoblast differentiation, is significantly upregulated in human mesenchymal stem cells when treated with theobromine. ncats.io The increase in ALP activity provides direct biochemical evidence of the compound's pro-osteogenic effect at the cellular level. nih.govncats.io

Beyond markers of bone formation, research into related methylxanthines and salicylates points to broader cellular effects. For instance, salicylates can influence mitochondrial calcium uptake, which is linked to cell proliferation. Other studies have investigated how various factors affect the expression of osteogenic genes like Runx2 and Osterix in different cell types. nih.govopenpublichealthjournal.com However, specific data on a wider range of biochemical markers for theobromine calcium salicylate in cell culture remains focused on its impact on osteogenic pathways.

In vivo Animal Model Research for Mechanistic Elucidation

In vivo research using animal models has provided insights into the physiological effects of theobromine. Historically, theobromine and its derivative salts, including this compound, were recognized for their activity as vasodilators, myocardial stimulants, and diuretics. pharmacompass.comopenrepository.com

More recent mechanistic studies have focused on specific systems. In guinea pig models, theobromine demonstrated a significant antitussive effect, inhibiting citric acid-induced cough. clockss.orgpharmacompass.com This effect is consistent with in vitro findings of peripheral nerve inhibition. clockss.org Furthermore, research in rat models has explored its role in skeletal development. Administration of theobromine to pregnant and lactating rats resulted in offspring with accelerated skeletal growth, including longer and thicker femora, without compromising bone strength. nih.gov This suggests a systemic effect on bone development in vivo. nih.gov

Studies in albino rats have been conducted to determine the effect of theobromine on key biochemical parameters in the blood. researchgate.netscholaris.caresearchgate.net In these investigations, repeated administration of theobromine led to distinct changes in iron metabolism. A statistically significant, dose-dependent increase in mean serum iron levels was observed in the test groups. researchgate.netscholaris.ca

Conversely, serum transferrin levels showed a statistically significant decrease across the test groups compared to the control group. researchgate.netscholaris.ca Transferrin is the primary protein responsible for transporting iron in the blood. It has been suggested that theobromine may bind to transferrin, potentially inhibiting its ability to bind iron and leading to an elevation of free serum iron. researchgate.net

In the same studies, theobromine did not appear to significantly affect protein levels. The mean values for total serum protein and serum albumin showed no significant difference between the test groups and the control group. researchgate.netscholaris.caresearchgate.net These findings are supported by similar research on other xanthine (B1682287) derivatives. ispub.com

Table 2: Effect of Theobromine on Serum Biochemical Parameters in Albino Rats

ParameterObserved EffectStatistical SignificanceReference
Serum IronDose-dependent increaseP < 0.05 researchgate.netscholaris.ca
Serum TransferrinDecreaseP < 0.05 researchgate.netscholaris.ca
Total Serum ProteinNo significant differenceP > 0.05 researchgate.netscholaris.ca
Serum AlbuminNo significant differenceP > 0.05 researchgate.netscholaris.ca

Histological and Morphological Assessments in Research Models

A comprehensive review of scientific literature and toxicological databases did not yield specific preclinical investigative studies focused on the histological and morphological assessments of this compound in research models. While this compound is identified as a double salt or mixture of calcium theobromine and calcium salicylate, research detailing its effects on tissue and cellular structure following in vivo administration appears to be unavailable. bioaxisresearch.com

Studies have been conducted on the individual components, theobromine and salicylic (B10762653) acid (and its salts), which have demonstrated distinct histological and morphological effects in various research models. bioaxisresearch.comnih.goviarc.fropenrepository.comresearchgate.net However, in strict adherence to the scope of this article, which is focused solely on the compound "this compound," the findings related to its individual constituents are not presented here.

Consequently, without direct studies on the combined compound, no detailed research findings or data tables on its specific histological and morphological impact in preclinical models can be provided.

Structure Activity Relationship Sar and Computational Chemistry

Structural Determinants of Biological Activity for Theobromine (B1682246) and its Derivatives

The biological activity of theobromine is significantly influenced by its core xanthine (B1682287) structure, which consists of a fused pyrimidinedione and imidazole (B134444) ring system. Modifications at various positions on this scaffold can drastically alter its pharmacological profile.

Key structural features governing the activity of theobromine and its derivatives include:

Methylation Pattern: Theobromine (3,7-dimethylxanthine) differs from caffeine (B1668208) (1,3,7-trimethylxanthine) by the absence of a methyl group at the N1 position. This single methyl group difference is enough to alter physicochemical properties, which can result in substantial variations in physiological effects. semanticscholar.org For instance, theobromine exhibits less pronounced central nervous system activity compared to caffeine, a difference attributed to its distribution properties. semanticscholar.org

Substituents at the N1-position: The elongation of the alkyl group at the N1 position of the xanthine ring has been shown to increase tracheospasmolytic activity, suggesting a role for this position in modulating antihistamine-like effects. researchgate.net

Substituents at the C8-position: The introduction of substituents at the C8 position of the xanthine ring can significantly impact selectivity for different adenosine (B11128) receptor subtypes. For example, 1-alkyl-8-phenylxanthine derivatives show high affinity for A2B adenosine receptors. acs.org

Derivatization for Specific Targeting: Recent research has focused on creating theobromine derivatives to target specific proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). cu.edu.egtandfonline.comacs.orgnih.govrsc.orgnih.govplos.orgmdpi.com These studies involve attaching various chemical moieties to the theobromine scaffold to enhance binding affinity and inhibitory activity against these targets. For example, a novel semisynthetic theobromine derivative, T-1-MTA, was designed to target EGFR, showing inhibitory activity in the nanomolar range. plos.org

The following table summarizes the structure-activity relationships of some theobromine derivatives:

Compound/Derivative ClassStructural ModificationImpact on Biological Activity
CaffeineMethyl group at N1-positionIncreased CNS stimulant activity compared to theobromine. semanticscholar.org
N1-alkylxanthinesElongated alkyl group at N1Increased tracheospasmolytic (antihistamine-like) activity. researchgate.net
1,8-disubstituted xanthinesPhenyl group at C8 and alkyl at N1High affinity and selectivity for A2B adenosine receptors. acs.org
T-1-MTA (theobromine derivative)(m-tolyl)acetamide moietyPotent inhibition of EGFR. plos.org
Compound 7g (theobromine derivative)Specific semi-synthetic modificationsPotent anti-VEGFR-2 activity. nih.gov

Ligand-Target Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how theobromine and its derivatives interact with their biological targets.

Adenosine Receptors: Theobromine is known to be an antagonist of adenosine receptors. researchgate.net Docking studies have shown that theobromine and caffeine can bind to the adenosine A1 and A2A receptors in the adenosine binding sites, owing to their structural similarity to adenosine. sunankalijaga.orgsunankalijaga.org

Phosphodiesterases (PDEs): Theobromine also acts as a phosphodiesterase inhibitor. researchgate.net Molecular docking analysis of theobromine with PDE4 isoforms has revealed specific binding interactions, including hydrogen bonds and pi-pi stacking, which are crucial for its inhibitory activity. researchgate.net

VEGFR-2 and EGFR: In the context of cancer research, molecular docking has been instrumental in designing novel theobromine derivatives. cu.edu.egtandfonline.comnih.govnih.gov For example, docking studies of a theobromine derivative, compound 7g, showed it could bind effectively to the active site of VEGFR-2. nih.gov Similarly, a newly designed theobromine derivative was shown through docking to have the potential to bind to the catalytic pocket of both wild-type and mutant EGFR. mdpi.comscispace.com The docking of another derivative, T-1-PMPA, against EGFR proteins was performed to investigate its binding affinity and inhibitory potential. acs.org

The table below details some of the key interactions observed in molecular docking studies of theobromine and its derivatives.

LigandTargetKey Interactions
TheobromineAdenosine A1/A2A ReceptorsBinds to adenosine sites due to structural similarity. sunankalijaga.orgsunankalijaga.org
TheobrominePDE4DHydrogen bonds and pi-pi interactions. researchgate.net
Theobromine Derivative (Compound 7g)VEGFR-2Effective binding to the active site. nih.gov
Theobromine Derivative (T-1-MTA)EGFRPotential to bind to the catalytic pocket. plos.orgmdpi.com
Theobromine Derivative (T-1-PMPA)EGFRInvestigated for binding affinity and inhibitory potential. acs.org

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations provide a deeper understanding of the electronic properties and dynamic behavior of molecules like theobromine and their interactions with biological targets.

Quantum Mechanical Studies: QM calculations, such as Density Functional Theory (DFT), have been employed to study the electronic and structural properties of theobromine and its derivatives. acs.orgdigitaloceanspaces.com These studies can predict molecular reactivity and help in understanding interaction mechanisms. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to elucidate the catalytic mechanism of dimethylxanthine methyltransferase, an enzyme involved in the biosynthesis of caffeine from theobromine. nih.gov QM studies have also been used to investigate the hydration of theobromine, providing insights into its solubility and interactions with water molecules. researchgate.net

Molecular Dynamics Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. They have been used to confirm the stability of complexes formed between theobromine derivatives and their target proteins, such as VEGFR-2 and EGFR. cu.edu.egtandfonline.comacs.orgnih.govnih.gov A quick MD simulation of theobromine itself is also available, showcasing its molecular motion. youtube.com These simulations provide a dynamic view of the binding interactions predicted by molecular docking and can help in assessing the stability of the ligand-protein complex.

Pharmacophore Development and In Silico Screening

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Pharmacophore Models for Adenosine Receptor Antagonists: Given that theobromine is a xanthine derivative and a known adenosine receptor antagonist, pharmacophore models developed for this class of compounds are relevant. acs.orgplos.orgtandfonline.com These models typically include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are critical for binding to adenosine receptors.

In Silico Screening: Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the potential to be active at the target of interest. This in silico screening approach has been used to identify novel dual adenosine A1/A2A receptor antagonists. plos.org While not specifically starting with theobromine, these studies highlight the utility of pharmacophore-based screening for discovering new ligands for theobromine's targets.

Pharmacophore Modeling for Other Targets: Pharmacophore models have also been developed for other targets of xanthine derivatives. For example, a pharmacophore model was generated for Histamine-H1 antagonists to map N1-alkylxanthine derivatives, providing insights into their potential as antihistamines. researchgate.net

Emerging Research Areas and Future Directions

Unexplored Mechanistic Pathways and Target Identification

The established pharmacological profile of theobromine (B1682246) calcium salicylate (B1505791) is primarily based on the individual actions of its components: the anti-inflammatory effects of salicylate and the cardiovascular and stimulant properties of theobromine. ontosight.ai Theobromine is known to act as an antagonist of adenosine (B11128) A1 and A2a receptors. ncats.ioncats.io However, the synergistic interplay between theobromine and calcium salicylate at the molecular level is not fully understood, presenting a significant area for future investigation.

Emerging research is beginning to probe beyond these known actions. For instance, studies on theobromine have indicated its potential role in osteogenesis by elevating alkaline phosphatase activity in human mesenchymal stem cells. ncats.io The influence of the calcium salicylate moiety on this pathway remains an unexplored frontier. Future research is expected to focus on:

Synergistic Mechanisms: Elucidating how the combination of theobromine and salicylate produces potentially enhanced anti-inflammatory or analgesic effects. ontosight.ai

Novel Target Binding: Identifying specific cellular targets beyond adenosine receptors that are modulated by the complete theobromine calcium salicylate complex.

Cellular Pathway Analysis: Investigating the compound's influence on broader cellular mechanisms common to methylxanthines, such as intracellular calcium regulation and phosphodiesterase inhibition, to understand how the salicylate component alters these activities. mdpi.com

Identified Targets for TheobromineReceptor TypeAction
Adenosine receptor A2aAdenosine ReceptorAntagonist
Adenosine A1 receptorAdenosine ReceptorAntagonist
Cytochrome P450 1A2EnzymeSubstrate

Data sourced from Inxight Drugs. ncats.io

Development of Novel Analogues and Derivatives

The chemical structure of this compound offers a versatile scaffold for the development of new chemical entities with enhanced therapeutic properties. Historically, various salts of theobromine, including sodium salicylate and sodium acetate (B1210297), were utilized. iarc.frregulations.gov Contemporary research in medicinal chemistry is focused on creating novel analogues and derivatives to improve characteristics such as target specificity, bioavailability, and potency.

Future directions in this area include:

Structural Modification: Synthesizing new derivatives by altering the functional groups on either the theobromine or salicylate molecule. Patent filings for related xanthine (B1682287) derivatives, such as 8-substituted 1,3,7-trialkyl-xanthines, indicate an active interest in modifying this chemical class for therapeutic benefit. google.com

Prodrug Strategies: Designing prodrugs of this compound that can be metabolized in the body to release the active components in a controlled manner, potentially improving their therapeutic window.

Formulation Enhancement: Developing novel formulations that improve the solubility and stability of the compound, which has been a historical challenge for theobromine. iarc.fr

Historical Theobromine SaltsAssociated Use
This compoundVasodilator, Diuretic
Theobromine Sodium SalicylateVasodilator
Theobromine Sodium AcetateDiuretic, Vasodilator

Data sourced from IARC Publications and Taylor & Francis. taylorandfrancis.comiarc.fr

Advancements in Analytical Characterization Techniques

The accurate and sensitive detection and characterization of this compound are crucial for both quality control and advanced research. While traditional methods like High-Performance Liquid Chromatography (HPLC), UV-spectrophotometry, and mass spectrometry are well-established for analyzing theobromine and salicylates, new analytical technologies are emerging. researchgate.netscielo.br

Key advancements and future trends in this domain involve:

Electrochemical Biosensors: The development of highly selective biosensors, such as those using enzymes like xanthine oxidase, offers a promising avenue for rapid and sensitive analysis of methylxanthines in complex biological samples. scielo.br These could be adapted specifically for this compound.

Advanced Spectroscopy: The application of techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) is being used to study the solid-state properties of related molecules, providing deeper insights into their crystalline structure and molecular interactions. researchgate.net

Hyphenated Techniques: The increasing use of hyphenated analytical methods, such as LC-MS/MS, allows for more precise identification and quantification of the compound and its metabolites in pharmacokinetic and metabolism studies.

Role in Interdisciplinary Research Paradigms

The unique properties of this compound position it at the intersection of several scientific disciplines, fostering innovative research paradigms that extend beyond traditional pharmacology.

Materials Science and Edible Electronics: In a novel application, theobromine is being investigated for its dielectric properties as a capping layer in organic field-effect transistors (OFETs). researchgate.netjku.at This pioneering work could pave the way for the use of theobromine derivatives, potentially including the salicylate salt, in the development of biocompatible or even "edible" electronics for medical devices and sensors. researchgate.net

Pharmacogenomics: Drawing parallels from research on caffeine (B1668208), an interdisciplinary approach that combines genetics, physiology, and behavioral science could be applied to this compound. ijpsjournal.com Such research could lead to personalized medicine by identifying genetic markers that predict an individual's response to the compound.

Immunology and Dermatology: Given the known link between salicylate intolerance and conditions like atopic dermatitis, further investigation into the immunological effects of this compound could provide valuable insights into non-IgE-mediated hypersensitivity reactions. mdpi.com

This interdisciplinary focus promises to unlock new applications and a more profound understanding of this compound's role in both health and technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.